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Compound of Interest

Compound Name:
N-(2-chloroethyl)carbamoyl

chloride

Cat. No.: B2567162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-(2-chloroethyl)carbamoyl chloride (CAS No. 15872-02-3). While specific experimental

spectra for this compound are not readily available in the public domain, this document outlines

the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on its chemical structure. Furthermore, it details generalized experimental protocols

for the acquisition of such data, intended to serve as a practical reference for researchers in

the field.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of N-(2-
chloroethyl)carbamoyl chloride. These predictions are derived from established principles of

spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.7 Triplet 2H -CH₂-Cl

~3.6 Triplet 2H -NH-CH₂-

~6.5-7.5 Broad Singlet 1H -NH-

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~150 C=O (Carbamoyl chloride)

~45 -NH-CH₂-

~42 -CH₂-Cl

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~1780 Strong C=O Stretch (Acid Chloride)

~1520 Medium N-H Bend

~750 Strong C-Cl Stretch

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

141/143/145
[M]⁺ Molecular ion peak (showing isotopic

pattern for two chlorine atoms)

106/108 [M-Cl]⁺

92/94 [M-CH₂Cl]⁺

63 [CH₂CH₂Cl]⁺

56 [H₂NCO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as N-(2-chloroethyl)carbamoyl chloride. Instrument parameters may require

optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.
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¹³C NMR Acquisition:

Spectrometer: 100 MHz or corresponding frequency for the instrument used.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid

sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet - for solids): Mix approximately 1-2 mg of the sample with

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

into a transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the pure KBr pellet) should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) for volatile compounds.

Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: 30-300 m/z.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the

molecular ion and major fragment peaks.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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General Workflow for Spectroscopic Characterization
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Spectroscopic Analysis
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Caption: Workflow for chemical compound characterization.

To cite this document: BenchChem. [Spectroscopic Profile of N-(2-chloroethyl)carbamoyl
chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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